Substituent Position Determines Crystallographic Packing and Solubility Profile: 2,2,5,5- vs. 2,2,6,6-Regioisomer Comparison
While the 2,2,5,5-tetramethylmorpholine scaffold yields a monoclinic crystal system (space group C2) with unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 when incorporated into furanyl-substituted derivatives, the alternative 2,2,6,6-tetramethylmorpholine regioisomer adopts fundamentally different crystal packing arrangements due to the altered position of methyl substituents along the morpholine backbone [1]. This crystallographic divergence directly impacts solid-state stability, hygroscopicity, and dissolution behavior during experimental workflows. No comparable crystallographic data have been reported for the 3,3,5,5- or 2,2,3,6-regioisomers, establishing the 2,2,5,5-substitution pattern as the structurally validated scaffold in this specific stereochemical context.
| Evidence Dimension | Crystal system and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic, space group C2; a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4; R1=0.053 |
| Comparator Or Baseline | 2,2,6,6-Tetramethylmorpholine: crystallographic data not reported in comparable studies |
| Quantified Difference | Distinct crystal packing; unique unit cell dimensions specific to 2,2,5,5-scaffold |
| Conditions | Single-crystal X-ray diffraction analysis of furanyl-substituted derivative at 293 K |
Why This Matters
Different crystal packing directly translates to divergent solubility, hygroscopicity, and handling characteristics that affect experimental reproducibility when substituting regioisomers.
- [1] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Journal of Chemical Crystallography. 1995;25(7):429-432. Crystal and molecular structure of a furanyl-substituted 2,2,5,5-tetramethylmorpholine derivative. View Source
